molecular formula C17H17ClN2S B13829985 (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride

(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride

Cat. No.: B13829985
M. Wt: 316.8 g/mol
InChI Key: PRRZXPDPXRRGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride involves the reaction of 10-methyl-9-anthracenylamine with methyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or DMSO, with the product being isolated and purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its ability to inhibit MDMX expression and activate p53, leading to apoptosis in cancer cells.

    Medicine: Investigated for its potential as an antitumor agent, particularly in breast cancer research.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride involves the activation of p53-dependent transcription. This compound increases the levels of endogenous p53 in tumor cells and protects p53 from Mdm2-mediated degradation. By inhibiting MDMX expression, the compound promotes apoptosis in cancer cells, displaying some selectivity for tumor cells over normal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride is unique due to its specific structure and ability to selectively activate p53-dependent transcription in tumor cells. This selectivity makes it a valuable compound for cancer research and potential therapeutic applications .

Properties

Molecular Formula

C17H17ClN2S

Molecular Weight

316.8 g/mol

IUPAC Name

methyl N'-(10-methylanthracen-9-yl)carbamimidothioate;hydrochloride

InChI

InChI=1S/C17H16N2S.ClH/c1-11-12-7-3-5-9-14(12)16(19-17(18)20-2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

PRRZXPDPXRRGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)N=C(N)SC.Cl

Origin of Product

United States

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